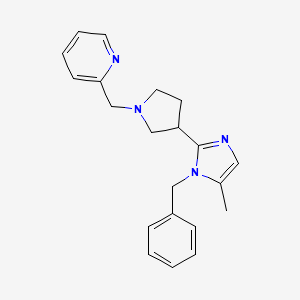
2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine is a complex organic compound that features a unique structure combining an imidazole ring, a pyrrolidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the formation of the pyrrolidine ring, and finally, the attachment of the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity, fluorescence, and catalytic activity
Mechanism of Action
The mechanism of action of 2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring, for example, can interact with enzymes and receptors, modulating their activity. The pyrrolidine and pyridine rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole-containing molecules, such as:
- 1-Benzyl-2-methylimidazole
- 2-(1H-Imidazol-1-yl)ethylamine
- 4-(1-Benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1,4-dihydropyridine-3-substituted carboxylic acid .
Uniqueness
What sets 2-((3-(1-Benzyl-5-methyl-1H-imidazol-2-yl)pyrrolidin-1-yl)methyl)pyridine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H24N4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[3-(1-benzyl-5-methylimidazol-2-yl)pyrrolidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C21H24N4/c1-17-13-23-21(25(17)14-18-7-3-2-4-8-18)19-10-12-24(15-19)16-20-9-5-6-11-22-20/h2-9,11,13,19H,10,12,14-16H2,1H3 |
InChI Key |
LNHZAOQULGGPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2)C3CCN(C3)CC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















